molecular formula C12H10ClNO3 B1628741 ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE CAS No. 76344-89-3

ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE

Cat. No.: B1628741
CAS No.: 76344-89-3
M. Wt: 251.66 g/mol
InChI Key: YODUHQUXPZRDRQ-UHFFFAOYSA-N
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Description

ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 2-chlorophenyl group at the 5-position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions. This reaction yields ester-functionalized isoxazoles in quantitative yields .

Industrial Production Methods: Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods often employ eco-friendly catalysts and solvents to achieve high yields and purity .

Mechanism of Action

The mechanism of action of ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

ETHYL-5-(2-CHLOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:

  • Ethyl 5-(4-chlorophenyl)isoxazole-4-carboxylate
  • Ethyl 5-(2,4-dichlorophenyl)isoxazole-4-carboxylate
  • Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate

Uniqueness: The uniqueness of ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group at the 5-position and the ethyl ester group at the 4-position of the isoxazole ring can impart distinct properties compared to other isoxazole derivatives .

Properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-7-14-17-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODUHQUXPZRDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604792
Record name Ethyl 5-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76344-89-3
Record name Ethyl 5-(2-chlorophenyl)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76344-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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